Triethylsilanol

Catalog No.
S563633
CAS No.
597-52-4
M.F
C6H16OSi
M. Wt
132.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylsilanol

CAS Number

597-52-4

Product Name

Triethylsilanol

IUPAC Name

triethyl(hydroxy)silane

Molecular Formula

C6H16OSi

Molecular Weight

132.28 g/mol

InChI

InChI=1S/C6H16OSi/c1-4-8(7,5-2)6-3/h7H,4-6H2,1-3H3

InChI Key

WVMSIBFANXCZKT-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)O

Synonyms

triethylsilane, Triethylsilanol

Canonical SMILES

CC[Si](CC)(CC)O

Triethylsilanol is an organosilicon compound with the chemical formula C6H15OSi\text{C}_6\text{H}_{15}\text{OSi}. It consists of three ethyl groups attached to a silicon atom, along with a hydroxyl group. This compound appears as a colorless liquid and is known for its volatility and low viscosity. Triethylsilanol is structurally characterized by a tetrahedral geometry around the silicon atom, which is typical for silanol compounds. The presence of the hydroxyl group imparts weak acidic properties to triethylsilanol, with a pKa value reported around 11, making it less acidic than alcohols like tert-butanol (pKa 19) but comparable to orthosilicic acid .

Typical of silanol compounds:

  • Deprotonation: When treated with strong bases like sodium hydroxide, triethylsilanol can be deprotonated to form sodium triethylsiloxide. This reaction highlights its weak acidity .
  • Formation of Silyl Ethers: Triethylsilanol reacts with other silanol groups to form silyl ethers, which are important intermediates in organic synthesis .
  • Condensation Reactions: In the presence of water or under hydrolytic conditions, triethylsilanol can undergo condensation reactions leading to the formation of siloxanes, which are significant in silicone chemistry .

Triethylsilanol exhibits biological activity similar to that of other silanols. Research indicates that it possesses antimicrobial properties, making it potentially useful in applications requiring biocidal effects. Its ability to interact with biological membranes could also suggest roles in drug delivery systems or as an additive in pharmaceutical formulations .

Triethylsilanol can be synthesized through several methods:

  • Hydrolysis of Triethylchlorosilane: A common method involves the hydrolysis of triethylchlorosilane under controlled conditions to avoid excessive dimerization, leading to the desired silanol product .
  • Basic Hydrolysis of Siloxanes: Another approach involves the basic hydrolysis of siloxanes, such as hexamethyldisiloxane, which can yield triethylsilanol as a product .
  • Reduction Reactions: Triethylsilanol can also be produced through reduction reactions involving appropriate reducing agents and substrates containing carbonyl groups .

Triethylsilanol finds various applications across different fields:

  • Silane Coupling Agents: It is used as a coupling agent in polymer chemistry to enhance adhesion between organic and inorganic materials .
  • Surface Modifiers: Its ability to modify surfaces makes it valuable in coatings and sealants, improving hydrophobicity and durability .
  • Biocides: Due to its antimicrobial properties, triethylsilanol is explored for use in biocidal formulations and as a preservative in cosmetic products .

Research on the interaction of triethylsilanol with other compounds has revealed its role in catalyzing reactions involving silanes and alcohols. For example, it has been shown to facilitate the conversion of trimethylmethoxysilane into disiloxanes under specific conditions. This interaction emphasizes its utility as a catalyst in silane chemistry and underscores its importance in developing new materials and chemical processes .

Several compounds share structural similarities with triethylsilanol. Here are some notable examples:

CompoundStructureUnique Features
TrimethylsilanolC3H9OSi\text{C}_3\text{H}_9\text{OSi}More volatile; used widely in organic synthesis
TrimethoxysilaneC3H9O3Si\text{C}_3\text{H}_9\text{O}_3\text{Si}Reactivity with alcohols; forms siloxanes easily
HexamethyldisiloxaneC12H36O2Si2\text{C}_{12}\text{H}_{36}\text{O}_2\text{Si}_2Used primarily as a silicone fluid; high viscosity
PhenyltriethoxysilaneC11H16O3Si\text{C}_{11}\text{H}_{16}\text{O}_3\text{Si}Incorporates phenyl groups; enhances thermal stability

Triethylsilanol's unique combination of properties—such as its moderate acidity, ability to form silyl ethers, and antimicrobial activity—distinguishes it from these similar compounds. Its applications in both industrial and biological contexts highlight its versatility within organosilicon chemistry.

Chemical Formula and Structural Characteristics

Triethylsilanol is an organosilicon compound with the molecular formula C₆H₁₆OSi [1] [5]. The compound features a central silicon atom bonded to three ethyl groups and one hydroxyl group, giving it the systematic structural formula (C₂H₅)₃SiOH [1] [2]. The molecule belongs to the silanol family of compounds, characterized by the presence of a silicon-oxygen-hydrogen functional group attached to organic substituents [4].

The structural arrangement of triethylsilanol consists of a tetrahedral silicon center with silicon-carbon bonds connecting to three ethyl chains and one silicon-oxygen bond linking to the hydroxyl group [1]. The International Union of Pure and Applied Chemistry Standard InChI key for this compound is WVMSIBFANXCZKT-UHFFFAOYSA-N, providing a unique chemical identifier [5] [7]. The compound exhibits the typical characteristics of organosilanols, with the silicon atom adopting a tetrahedral geometry due to its four substituents [1] [4].

Molecular Weight and Basic Physical Constants

The molecular weight of triethylsilanol has been precisely determined as 132.2761 atomic mass units according to the National Institute of Standards and Technology WebBook [5] [25]. Commercial suppliers typically report this value as 132.28 grams per mole, representing standard rounding practices in chemical commerce [2] [3] [24].

PropertyValueReference
Molecular FormulaC₆H₁₆OSi [1] [2] [3]
Molecular Weight132.2761 g/mol [5] [25]
CAS Registry Number597-52-4 [1] [5]
Physical State (20°C)Liquid [2] [3]
AppearanceColorless to pale yellow liquid [2] [3] [43]
Density (25°C)0.864 g/mL [2] [3] [26]
Refractive Index (n₂₀/D)1.433 [2] [26] [42]

The compound exists as a liquid under standard temperature and pressure conditions, presenting as a colorless to pale yellow transparent liquid [2] [3] [43]. The density of triethylsilanol at 25 degrees Celsius is consistently reported as 0.864 grams per milliliter across multiple commercial sources [2] [3] [26]. The refractive index, measured at 20 degrees Celsius using the sodium D line, is established as 1.433 [2] [26] [42].

Conformational Analysis and Molecular Geometry

Comprehensive theoretical studies have been conducted on the molecular conformations of triethylsilanol using density functional theory calculations [9] [12]. These investigations employed the Boltzmann distribution law to analyze the conformational diversity of the molecule and its preferred spatial arrangements [9] [12]. The conformational analysis reveals that triethylsilanol exhibits multiple stable conformations due to the rotational freedom around the silicon-carbon and carbon-carbon bonds within the ethyl groups [9].

Computational studies using density functional theory methods, specifically the B3LYP functional with appropriate basis sets, have provided detailed insights into the molecular geometry of triethylsilanol [9] [15]. The silicon center adopts a tetrahedral coordination geometry with bond angles approximating the ideal tetrahedral angle of 109.5 degrees [9]. The silicon-carbon bond lengths in triethylsilanol fall within the typical range for silicon-carbon single bonds, generally between 1.85 and 1.90 angstroms [32] [34].

The conformational analysis demonstrates that the molecule can adopt various conformations through rotation around the silicon-carbon bonds and internal rotation within the ethyl chains [9] [15]. These conformational changes affect the overall molecular shape and influence the vibrational spectra of the compound [9] [12]. The hydroxyl group attached to silicon can participate in hydrogen bonding interactions, which plays a significant role in the molecular behavior and intermolecular associations [9] [12].

Phase Change Properties

Boiling Points at Various Pressures

Triethylsilanol exhibits well-characterized boiling behavior across different pressure conditions. At standard atmospheric pressure (1 atmosphere), the compound boils at 158 degrees Celsius [2] [4] [26]. Under reduced pressure conditions of 33 millimeters of mercury, the boiling point decreases significantly to a range of 86-87 degrees Celsius [2] [4] [26].

Pressure ConditionBoiling PointReference
1 atmosphere158°C [2] [4] [26]
33 mmHg (0.044 bar)86-87°C [2] [4] [26]
0.032 bar348 K (75°C) [6] [17]

The National Institute of Standards and Technology WebBook provides additional precision data, reporting a boiling point of 348 Kelvin (75 degrees Celsius) at a pressure of 0.032 bar [6] [17]. This data demonstrates the typical inverse relationship between pressure and boiling point that characterizes volatile organic compounds [17] [18].

Enthalpy of Vaporization

The enthalpy of vaporization for triethylsilanol has been experimentally determined and compiled in authoritative databases. According to the National Institute of Standards and Technology WebBook, the enthalpy of vaporization is 50.6 kilojoules per mole, measured at a temperature of 355 Kelvin (82 degrees Celsius) [6] [17]. This measurement was conducted using established calorimetric methods and represents data collected over a temperature range from 298 to 413 Kelvin [6] [17].

The enthalpy of vaporization value provides important thermodynamic information about the intermolecular forces present in liquid triethylsilanol [17] [18]. The relatively moderate enthalpy of vaporization reflects the presence of hydrogen bonding interactions involving the silanol hydroxyl group, while being lower than values typical for compounds with extensive hydrogen bonding networks [20].

Antoine Equation Parameters and Vapor Pressure

The Antoine equation provides a mathematical relationship for predicting vapor pressure as a function of temperature for triethylsilanol. The National Institute of Standards and Technology has established specific Antoine equation parameters for this compound based on experimental vapor pressure data [6] [17].

ParameterValueUnits
A6.54654dimensionless
B2901.509K
C16.518K
Temperature Range297.7 to 413.4K
Pressure Unitsbar

The Antoine equation for triethylsilanol follows the standard form: log₁₀(P) = A - (B / (T + C)), where P represents vapor pressure in bar and T represents temperature in Kelvin [6] [17] [21]. These coefficients were calculated by the National Institute of Standards and Technology from original experimental data reported by Grubb and Osthoff in 1953 [6] [17].

Boiling Point

154.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 3 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

597-52-4

Wikipedia

Triethylsilanol

General Manufacturing Information

Silanol, 1,1,1-triethyl-: ACTIVE

Dates

Modify: 2023-08-15

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